molecular formula C13H11NO3 B6387032 6-(2-Hydroxymethylphenyl)picolinic acid, 95% CAS No. 1261953-96-1

6-(2-Hydroxymethylphenyl)picolinic acid, 95%

Cat. No. B6387032
CAS RN: 1261953-96-1
M. Wt: 229.23 g/mol
InChI Key: VTAKHNHIMVFAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxymethylphenyl)picolinic acid, 95% (6-HMPA) is an organic compound that is a derivative of the naturally occurring amino acid pyridoxine. It is a white, crystalline solid with a melting point of 81-83 °C and an empirical formula of C8H9NO3. 6-HMPA is a versatile compound that is used in a variety of biological and biochemical applications, such as in the study of enzyme kinetics, metabolic pathways, and cell signaling. It is also used as a starting material for the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

6-(2-Hydroxymethylphenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the substrate from binding. It has also been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may act as a substrate for certain enzymes, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been shown to modulate the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to affect the expression of certain genes, as well as the activity of certain transcription factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. Its relatively low cost and availability also make it a popular choice for laboratory experiments. However, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be toxic in high concentrations and should be handled with care.

Future Directions

The potential applications of 6-(2-Hydroxymethylphenyl)picolinic acid, 95% are vast and varied. It has been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the development of new drugs, as well as for the study of metabolic pathways and cell signaling. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the study of the effects of environmental stressors on cells and the development of new diagnostic tools. Finally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be used to study the effects of various hormones on gene expression and to investigate the effects of drugs on metabolic pathways.

Synthesis Methods

6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation. The reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation, is the most common and reliable method for the synthesis of 6-(2-Hydroxymethylphenyl)picolinic acid, 95%. The reaction is carried out in an aqueous solution at a pH of 6-7, and the product is isolated by crystallization.

Scientific Research Applications

6-(2-Hydroxymethylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the study of enzyme kinetics and metabolic pathways. It has been used to study the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been used to investigate the effects of various drugs on metabolic pathways. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effects of environmental stressors on cells and to investigate the effects of various hormones on cell signaling.

properties

IUPAC Name

6-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKHNHIMVFAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206906
Record name 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxymethylphenyl)picolinic acid

CAS RN

1261953-96-1
Record name 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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